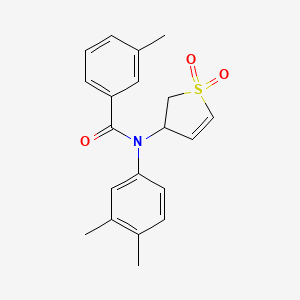![molecular formula C12H8N2O3 B2855693 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 207564-99-6](/img/structure/B2855693.png)
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione
Übersicht
Beschreibung
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones . The azomethines were obtained by refluxing the acetamide for 10 hours with an equimolar amount of the corresponding aldehyde in 1-BuOH .Molecular Structure Analysis
The molecular structure of this compound is similar to that of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones .Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds, similar to other isoquinoline derivatives .
Result of Action
It has been suggested that isoquinoline derivatives exhibit broad and multifaceted biological activity , which may include anticancer activities .
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and unique chemical structure. However, the compound is challenging to synthesize, and its low yield makes it difficult to obtain large quantities for studies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione. One area of interest is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of research is the identification of the specific targets of this compound and the pathways involved in its anticancer activity. Additionally, more studies are needed to evaluate the potential side effects of this compound and its efficacy in combination with other anticancer agents. Overall, this compound has the potential to be a promising candidate for cancer therapy, and further research is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione has been extensively studied for its anticancer properties. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLDYRYYCCJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-4-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2855610.png)
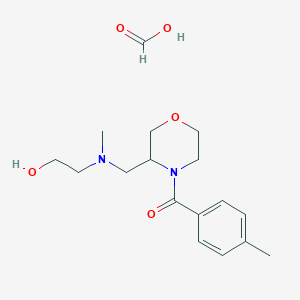
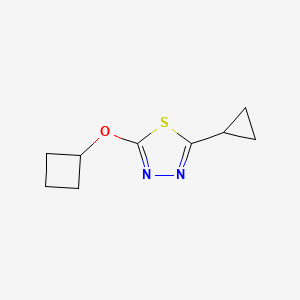


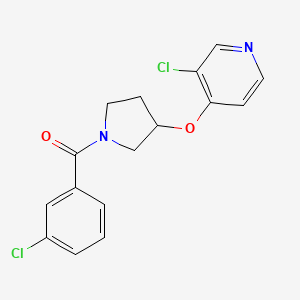

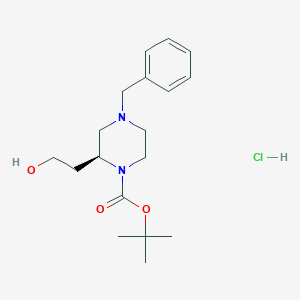
![2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855625.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2855626.png)
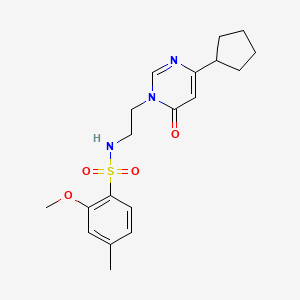
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2855628.png)
